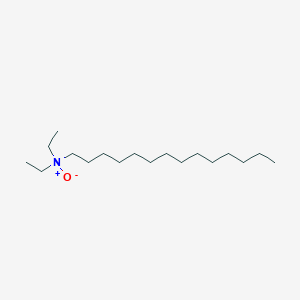

N,N-Diethyltetradecan-1-amine N-oxide

Description

Overview of Amine N-Oxides as a Class of Amphoteric Surfactants in Academic Research

This pH-responsive nature makes them a versatile subject in academic research. researchgate.net They are noted for their ability to act as foam stabilizers, emulsifiers, and detergents. wikipedia.orgmedchemexpress.com The synthesis of amine N-oxides is most commonly achieved through the oxidation of the corresponding tertiary amines, with hydrogen peroxide being a frequent oxidizing agent in both academic and industrial settings. wikipedia.orgthieme-connect.de Research into this class of surfactants often investigates their surface properties, such as the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to aggregate into micelles. ekb.eg

Significance of Long-Chain Tertiary Amine N-Oxides in Advanced Materials Science and Biochemical Investigations

The presence of a long alkyl chain, typically containing 10 to 16 carbon atoms, gives long-chain tertiary amine N-oxides specific properties that are of great interest in materials science and biochemistry. wikipedia.org Their ability to self-assemble into micelles in aqueous solutions is fundamental to their application. These aggregates are central to their function in detergents and cleaning products and are also explored for more advanced applications. wikipedia.org

In biochemical research, long-chain amine N-oxides are utilized for their interactions with proteins. For example, N,N-Dimethyldodecylamine N-oxide (DDAO), an analogue with a 12-carbon chain, is known to be effective in solubilizing membrane proteins and can induce unfolding in globular proteins at concentrations above its CMC. nih.gov This interaction is crucial for studying protein structure and function. The antimicrobial properties of these compounds have also been a subject of investigation, with effectiveness being dependent on the alkyl chain length. sigmaaldrich.comwikipedia.org For instance, the antimicrobial activity of N,N-dimethylalkylamine oxides against Staphylococcus aureus and Escherichia coli shows a dependency on the length of the alkyl chain. sigmaaldrich.com

Research Trajectories and Academic Relevance of N,N-Diethyltetradecan-1-amine N-Oxide within Chemical Sciences

Direct academic research focusing specifically on this compound is less prevalent in published literature compared to its close analogues, such as N,N-Dimethyltetradecan-1-amine N-oxide (also known as myristamine oxide). wikipedia.orgepa.govnih.gov Much of the understanding of the diethyl C14 variant is extrapolated from the extensive research conducted on these related compounds.

Myristamine oxide, the dimethyl analogue, is a well-characterized zwitterionic surfactant with a 14-carbon alkyl tail. wikipedia.org It is recognized for its use as a foam stabilizer and conditioning agent. wikipedia.org Its antimicrobial properties have been shown to be slightly more effective than analogues with shorter alkyl chains. wikipedia.org

Compound Data Tables

Table 1: Physicochemical Properties of N,N-Dimethyltetradecan-1-amine N-oxide

This table presents data for a close analogue of the subject compound, differing in the methyl groups on the amine.

| Property | Value |

| IUPAC Name | N,N-Dimethyltetradecan-1-amine N-oxide nih.gov |

| Synonyms | Myristamine oxide, TDAO wikipedia.org |

| CAS Number | 3332-27-2 wikipedia.org |

| Molecular Formula | C₁₆H₃₅NO wikipedia.org |

| Molar Mass | 257.46 g/mol wikipedia.org |

| Appearance | White solid wikipedia.org |

| Melting Point | 130 °C (266 °F; 403 K) wikipedia.org |

| Water Solubility | 10 g/L at 20 °C wikipedia.org |

| Critical Micelle Concentration (CMC) | 268 µM wikipedia.org |

Table 2: Physicochemical Properties of N,N-Diethyldodecan-1-amine N-oxide

This table presents data for a close analogue of the subject compound, differing in the length of the alkyl chain (C12 vs. C14).

| Property | Value (Predicted/Experimental) | Unit |

| CAS Number | 13045-11-9 | N/A |

| Boiling Point | 261 (Predicted) | °C |

| LogKow (Octanol-Water) | 5.10 (Experimental) | Log10 unitless |

| pKa Basic Apparent | 6.01 (Experimental) | Log10 unitless |

| Vapor Pressure | 5.13e-3 (Predicted) | mmHg |

| Water Solubility | 8.00e-2 (Experimental) | mol/L |

Structure

3D Structure

Properties

CAS No. |

13045-12-0 |

|---|---|

Molecular Formula |

C18H39NO |

Molecular Weight |

285.5 g/mol |

IUPAC Name |

N,N-diethyltetradecan-1-amine oxide |

InChI |

InChI=1S/C18H39NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(20,5-2)6-3/h4-18H2,1-3H3 |

InChI Key |

FQLPOSCSKORVRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC[N+](CC)(CC)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N,n Diethyltetradecan 1 Amine N Oxide

Direct N-Oxidation of Tertiary Amines: Methodological Strategies and Optimization

The most common and direct route for the synthesis of N,N-Diethyltetradecan-1-amine N-oxide is the oxidation of the corresponding tertiary amine, N,N-Diethyltetradecan-1-amine. This transformation can be achieved using several oxidizing agents and conditions, each with its own advantages and limitations.

Hydrogen Peroxide Mediated Oxidation Techniques

Hydrogen peroxide (H₂O₂) is a widely used and environmentally benign oxidant for the N-oxidation of tertiary amines. google.com The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic oxygen of the hydrogen peroxide molecule.

The rate of oxidation of tertiary amines by aqueous hydrogen peroxide can be significantly influenced by the reaction conditions. For instance, the presence of acetonitrile (B52724) has been shown to increase the reaction rate due to the formation of a more reactive intermediate, presumably peroxyacetimidic acid. rsc.org The kinetics of the oxidation of long-chain alkyl dimethyl amines with hydrogen peroxide have been studied, revealing that the reaction is first-order in amine and 3/2-order in H₂O₂. The rate of oxidation also appears to decrease with increasing steric hindrance around the nitrogen atom. semanticscholar.org

The use of carbon dioxide as a catalyst in the hydrogen peroxide N-oxidation of amines has also been explored. This method involves the formation of the peroxymonocarbonate ion (HCO₄⁻), a more potent oxidant than H₂O₂ itself, which leads to high yields of the corresponding N-oxides in aqueous media. nih.gov

Table 1: Kinetic Data for the Oxidation of Long-Chain Tertiary Amines with H₂O₂ This table is interactive. You can sort and filter the data.

| Amine | Solvent | Temperature (°C) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| 1-Octyl dimethyl amine | Isopropanol/water | 23 | 0.16 M⁻¹h⁻¹ | semanticscholar.org |

| 2-Ethylhexyl dimethyl amine | Isopropanol/water | 23 | 0.046 M⁻¹h⁻¹ | semanticscholar.org |

| N-Methylmorpholine | Water | 25 | 0.016 M⁻¹s⁻¹ (with HCO₄⁻) | nih.gov |

| N,N-Dimethylbenzylamine | Water/acetone | 25 | 0.042 M⁻¹s⁻¹ (with HCO₄⁻) | nih.gov |

Peracid-Based Oxidation Approaches for Amine N-Oxide Synthesis

Peroxy acids (or peracids) are another class of effective reagents for the N-oxidation of tertiary amines. researchgate.net Common peracids used for this purpose include meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and monoperphthalic acid. google.comscienceinfo.com The reaction mechanism involves the transfer of an oxygen atom from the peracid to the amine nitrogen.

The choice of peracid can influence the reaction conditions and the purification of the final product. For instance, m-CPBA is a solid and relatively stable peracid that is often used in laboratory-scale syntheses. scienceinfo.com Peracetic acid can also be employed, and processes have been developed for its use in a continuous manner, for example, by reacting the amine in a distillation column with a gaseous mixture of peracetic acid and acetaldehyde. google.com

While effective, the use of peracids can sometimes lead to the formation of acidic byproducts, which may require additional purification steps to remove from the final amine N-oxide product.

Catalytic Oxidation Systems for Enhanced Synthesis Efficiency

To improve the efficiency, selectivity, and environmental footprint of N-oxidation reactions, various catalytic systems have been developed. These systems often utilize a metal or an organic molecule as a catalyst to activate a milder oxidant, such as hydrogen peroxide or molecular oxygen.

Ruthenium-based catalysts have been shown to be effective for the oxidation of tertiary amines to their corresponding N-oxides. researchgate.net For example, ruthenium trichloride (B1173362) can catalyze the oxidation with molecular oxygen as the sole oxidant. researchgate.net Platinum(II) complexes have also been demonstrated to catalyze the oxidation of tertiary amines with hydrogen peroxide under mild conditions, affording good to excellent yields. rsc.orgresearchgate.net

A green chemistry approach involves the use of a recyclable tungstate-exchanged Mg-Al layered double hydroxide (B78521) catalyst with aqueous H₂O₂ in water. This system allows for the N-oxidation of aliphatic tertiary amines in quantitative yields at room temperature. researchgate.net Flavin-catalyzed H₂O₂ oxidation is another mild and efficient method for the synthesis of amine N-oxides. researchgate.net

Table 2: Comparison of Catalytic Systems for Tertiary Amine N-Oxidation This table is interactive. You can sort and filter the data.

| Catalyst System | Oxidant | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|---|

| Ruthenium Trichloride | Molecular Oxygen | Various tertiary amines | Uses air as oxidant | researchgate.net |

| Platinum(II) Hydroxo Complexes | H₂O₂ | Electron-rich tertiary amines | Mild conditions, good yields | rsc.org |

| Tungstate-exchanged LDH | H₂O₂ | Aliphatic tertiary amines | Green, recyclable catalyst, quantitative yields | researchgate.net |

| Flavin | H₂O₂ | Aliphatic amines | Mild, efficient, biomimetic | researchgate.net |

Stereoselective Synthesis of Chiral Amine N-Oxide Analogues

The nitrogen atom in this compound is a stereocenter. While the parent compound is typically synthesized as a racemate, the development of stereoselective methods for the synthesis of chiral amine N-oxides is an active area of research. These chiral compounds are valuable as ligands in asymmetric catalysis and as chiral auxiliaries. nih.gov

The design of C₂-symmetric N,N'-dioxides derived from readily available chiral amino acids has been a successful strategy. These chiral N-oxides have been used as ligands for metal catalysts and as organocatalysts in a variety of asymmetric reactions. nih.gov Another approach involves the use of chiral iron complexes for asymmetric oxidation reactions, which could potentially be applied to the enantioselective synthesis of chiral amine N-oxides. acs.orgnih.gov The diastereoselective oxidation of proline derivatives to furnish homochiral N-oxides has also been reported. liverpool.ac.uk

Synthesis of Functionalized this compound Derivatives for Specific Research Applications

The modification of the this compound structure can lead to derivatives with tailored properties for specific applications, particularly in the field of surfactants and self-assembling systems. The long tetradecyl chain imparts amphiphilic character to the molecule, making it a candidate for forming micelles and other aggregates in solution.

Functionalization can be envisioned at several positions on the molecule. For example, modifications to the ethyl groups could introduce reactive handles for further chemical transformations. Alternatively, the tetradecyl chain could be altered to include other functional groups, or its length could be varied to fine-tune the hydrophobic-lipophilic balance of the resulting surfactant. The synthesis of such derivatives would likely follow the same N-oxidation strategies described above, starting from a functionalized tertiary amine precursor.

Emerging Synthetic Routes and Green Chemistry Approaches for Amine N-Oxides

The development of more sustainable and environmentally friendly methods for the synthesis of amine N-oxides is a key focus of current research. Green chemistry principles are being applied to reduce waste, avoid hazardous reagents, and improve energy efficiency.

The use of hydrogen peroxide in water as the solvent and oxidant is a prime example of a green synthetic approach. researchgate.net When coupled with a recyclable catalyst, such as the tungstate-exchanged layered double hydroxide, the process becomes highly sustainable. researchgate.net The use of molecular oxygen from the air as the terminal oxidant, often in conjunction with a ruthenium catalyst, is another attractive green alternative. researchgate.net

Continuous flow synthesis is an emerging technology that offers advantages in terms of safety, scalability, and process control for the production of amine N-oxides. The synthesis of N-methylmorpholine N-oxide using hydrogen peroxide in a microstructured reactor has been demonstrated, highlighting the potential of this approach for the large-scale and safe production of amine N-oxides. rsc.org The enzymatic oxidation of tertiary amines represents a future direction for the highly selective and environmentally benign synthesis of amine N-oxides, including long-chain derivatives like this compound. mdpi.com

Structural Elucidation and Conformational Analysis of N,n Diethyltetradecan 1 Amine N Oxide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the precise structure of N,N-Diethyltetradecan-1-amine N-oxide. Techniques such as NMR, FTIR, and mass spectrometry provide complementary information, allowing for a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. The formation of the N-oxide group from the parent tertiary amine induces significant changes in the chemical shifts of nearby protons (¹H NMR) and carbon atoms (¹³C NMR), providing clear evidence of the oxidation.

In ¹H NMR, the protons on the carbons adjacent to the N-oxide group (α-carbons) are deshielded and shift downfield. This includes the methylene (B1212753) protons of the two ethyl groups (-N(O)(CH₂ CH₃)₂) and the first methylene group of the tetradecyl chain (-CH₂ -(CH₂)₁₂CH₃). Similarly, in ¹³C NMR, the N-oxide group causes a notable downfield shift for the α-carbons and, to a lesser extent, the β-carbons, while γ-carbons may experience a slight shielding (upfield shift).

While specific spectral data for this compound is not widely published, data from the closely related N-alkyl-N,N-dimethylamine-N-oxides can be used to approximate the expected chemical shifts. The transition from a tertiary amine to an N-oxide typically results in a downfield shift of approximately 10-20 ppm for the α-carbons and 5-10 ppm for the β-carbons. alfa-chemistry.com The chemical shifts are also sensitive to pH, especially for the carbons near the polar headgroup. researchgate.netsemanticscholar.org

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Position | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| N-C H₂-CH₃ (α') | ~58-62 | Deshielding due to electronegative N-oxide group. |

| N-CH₂-C H₃ (β') | ~8-10 | Typical range for terminal methyl on an N-ethyl group. |

| N-C H₂-(CH₂)₁₂CH₃ (C1) | ~70-73 | Significant deshielding of the α-carbon in the long chain. researchgate.net |

| N-CH₂-C H₂-(CH₂)₁₁CH₃ (C2) | ~25-28 | β-carbon, moderately deshielded. researchgate.net |

| -(CH₂)₁₀- (Bulk Methylenes) | ~29-30 | Characteristic signal for long alkyl chains. |

| -C H₂-CH₃ (C13) | ~22-23 | Penultimate carbon in the long chain. |

Fourier-Transform Infrared (FTIR) Spectroscopy for N-O Bond Vibrations and Functional Group Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the most significant feature is the vibration of the N-O bond. Tertiary amine N-oxides typically exhibit a strong stretching absorption in the range of 940–970 cm⁻¹. thieme-connect.de This peak confirms the presence of the N-oxide functionality.

Other expected absorptions in the FTIR spectrum include:

C-H Stretching: Strong bands in the 2850–3000 cm⁻¹ region, characteristic of the methylene (CH₂) and methyl (CH₃) groups in the long tetradecyl chain and the ethyl substituents.

C-H Bending: Absorptions around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃).

C-N Stretching: A weaker absorption in the 1200-1250 cm⁻¹ range.

Amine oxides are known to be hygroscopic and can form strong hydrogen bonds with water. researchgate.net The presence of water can lead to a broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretching), which may also cause a slight shift in the N-O stretching frequency.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |

| C-H Bend (Methylene/Methyl) | 1375 - 1465 | Medium |

| C-N Stretch | 1200 - 1250 | Weak-Medium |

Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Characterization

Mass spectrometry (MS), particularly with tandem MS (MS/MS), provides information on the molecular weight and structural fragmentation of the molecule. Under electrospray ionization (ESI) conditions, this compound is expected to form a protonated molecular ion [M+H]⁺.

Collision-induced dissociation (CID) of this precursor ion reveals characteristic fragmentation pathways for dialkyl tertiary amine-N-oxides. nih.gov Key fragmentation patterns include:

Loss of Hydroxylamine (B1172632): A diagnostic fragmentation involves the neutral loss of N,N-diethylhydroxylamine, (C₂H₅)₂NOH. This is a common pathway for dialkyl amine N-oxides. nih.govresearchgate.net

Loss of an OH Radical: Cleavage of the N-O bond can result in the loss of a hydroxyl radical (•OH), a characteristic fragmentation for N-oxides. researchgate.net

Alkene Elimination (Cope Elimination): Thermal degradation or gas-phase rearrangement can lead to the elimination of an alkene. For the N-ethyl groups, this would result in the loss of ethene (C₂H₄). A similar elimination can occur along the tetradecyl chain. wikipedia.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and can also be observed in their N-oxides. libretexts.org

Table 3: Expected MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 286.3 | 197.2 | 89.1 | Loss of N,N-diethylhydroxylamine |

| 286.3 | 269.3 | 17.0 | Loss of •OH radical |

| 286.3 | 258.3 | 28.0 | Loss of ethene (Cope Elimination) |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular packing. While a specific crystal structure for this compound is not publicly available, the general structural features of tertiary amine oxides are well-established.

The nitrogen atom in this compound is sp³-hybridized, resulting in a tetrahedral geometry with the oxygen atom and the three carbon substituents (two ethyl, one tetradecyl) arranged around the central nitrogen. The N⁺-O⁻ bond is a coordinate covalent bond with a significant dipole moment. researchgate.net X-ray diffraction studies on analogous short-chain amine oxides, like trimethylamine (B31210) N-oxide, have determined the N-O bond length to be in the range of 1.38–1.41 Å. nih.gov

In the solid state, long-chain surfactant molecules like this compound typically arrange themselves into ordered lamellar (bilayer) or hexagonal structures to maximize van der Waals interactions between the hydrophobic alkyl chains and accommodate the polar headgroups. unm.edunih.gov The polar N-oxide headgroups would engage in dipole-dipole interactions and potentially form hydrogen bonds with any co-crystallized water molecules. The long tetradecyl chains would pack in a parallel, often tilted, arrangement.

Influence of Alkyl Chain Length and N-Substituents on Amine N-Oxide Conformation

The conformation of this compound is heavily influenced by both the long tetradecyl chain and the N-ethyl substituents. These structural features dictate its physical properties and its behavior in different environments.

The long C₁₄ alkyl chain provides significant conformational flexibility due to the free rotation around the C-C single bonds. In an aqueous environment, this hydrophobic tail drives the molecule to self-assemble into micelles or other aggregates above a certain concentration (the critical micelle concentration), minimizing the unfavorable contact between the hydrocarbon chain and water. This aggregation profoundly affects the effective conformation of the molecule, sequestering the alkyl tails into a nonpolar core and exposing the polar N-oxide headgroups to the aqueous phase.

The length of the alkyl chain is critical for the molecule's surfactant properties. Studies on homologous series of N,N-dimethylalkylamine oxides have shown that properties like antimicrobial activity are quasi-parabolically dependent on the chain length, with a maximum effectiveness often observed for chains between C₁₂ and C₁₆. nih.gov This suggests that the C₁₄ chain in this compound is of an optimal length to allow the molecule to adopt a conformation that can effectively integrate into and disrupt microbial cell membranes.

The nature of the N-substituents also plays a role. Compared to the more common N,N-dimethyl analogs, the N-ethyl groups in this compound are bulkier. This increased steric hindrance around the nitrogen atom can influence the packing of the molecules in both the solid state and in micelles. It may slightly increase the cross-sectional area of the headgroup, potentially altering the geometry of the resulting micelles (e.g., favoring spherical micelles over rod-like ones). Furthermore, the presence of ethyl groups instead of methyl groups can affect the reactivity and stability of the molecule, for instance, by providing β-hydrogens that can participate in Cope elimination reactions. wikipedia.org

Supramolecular Assembly and Aggregation Behavior of N,n Diethyltetradecan 1 Amine N Oxide

Micellization Phenomena and Critical Micelle Concentration (CMC) Determination

In aqueous solutions, individual surfactant molecules, or monomers, of N,N-Diethyltetradecan-1-amine N-oxide exist at low concentrations. As the concentration increases, a point is reached where the hydrophobic tails of the molecules begin to aggregate to minimize their contact with water, a process driven by the hydrophobic effect. This leads to the spontaneous formation of thermodynamically stable, closed, spheroidal structures known as micelles. The concentration at which this phenomenon occurs is termed the Critical Micelle Concentration (CMC).

The CMC is a crucial parameter that characterizes the efficiency of a surfactant. Below the CMC, the surfactant primarily acts to reduce surface tension at the air-water interface. Above the CMC, the excess surfactant molecules form micelles, and the surface tension of the solution remains relatively constant.

The determination of the CMC can be accomplished through various experimental techniques that monitor a physical property of the surfactant solution as a function of its concentration. A distinct break or change in the slope of the plotted data indicates the onset of micelle formation. Common methods include:

Tensiometry: Measures the surface tension of the solution.

Conductometry: Measures the electrical conductivity of the solution, which changes due to the different mobility of micelles compared to monomers.

Spectroscopy (e.g., fluorescence, UV-Vis): Utilizes probe molecules whose spectral properties are sensitive to the microenvironment (i.e., aqueous solution vs. hydrophobic micellar core).

Table 1: Comparison of CMC Values for Related Amine Oxides

| Compound Name | Alkyl Chain Length | Head Group | CMC (µM) |

| N,N-Dimethyltetradecan-1-amine N-oxide | C14 | Dimethyl | ~268 wikipedia.org |

| N,N-Dimethyldodecylamine N-oxide | C12 | Dimethyl | 2100 researchgate.net |

This table is provided for comparative purposes. The CMC of this compound may differ from these values.

Formation of Supramolecular Aggregates: Vesicles, Liposomes, and Tunable Architectures

Beyond the formation of simple spherical micelles, this compound and other amine oxide surfactants can form more complex supramolecular assemblies such as vesicles and liposomes. These are typically bilayer structures enclosing an aqueous core. The ability to form such structures is often influenced by the molecular geometry of the surfactant, which can be described by the critical packing parameter (CPP).

The transition from micelles to vesicles or other morphologies can be induced by changes in solution conditions such as pH, temperature, and ionic strength, or by mixing with other lipids or surfactants. This allows for the creation of "tunable architectures" with specific properties for various applications. For instance, the incorporation of N-oxide surfactants into liposomal formulations has been explored for their potential in drug delivery and as antimicrobial agents. nih.gov The N-oxide moiety can confer unique properties to these aggregates, such as pH-sensitivity and specific interactions with biological membranes.

The formation of these higher-order aggregates is a dynamic process, and the resulting structures can exist in equilibrium with monomers and micelles. The specific architecture adopted by this compound will depend on the interplay of intermolecular forces and the thermodynamic favorability of the resulting structure.

Electrostatic Interactions and pH-Dependent Charge Behavior in Aqueous Solutions

The N-oxide group in this compound is responsible for its pH-dependent charge behavior. Amine oxides are weak bases with a pKb of around 4.5. wikipedia.org This means that in acidic solutions (low pH), the oxygen atom of the N-oxide group can become protonated, resulting in a cationic head group (R₃N⁺-OH). In neutral and alkaline solutions (higher pH), the N-oxide group is in its zwitterionic or non-ionic form (R₃N⁺-O⁻).

This transition from a cationic to a zwitterionic/non-ionic state has a profound impact on the electrostatic interactions between the surfactant molecules and, consequently, on their aggregation behavior.

At low pH (pH < pKa): The head groups are positively charged, leading to significant electrostatic repulsion between them. This repulsion opposes the hydrophobic attraction of the tails, generally leading to a higher CMC and smaller aggregation numbers.

At high pH (pH > pKa): The head groups are effectively neutral, minimizing electrostatic repulsion. This allows the hydrophobic interactions to dominate, resulting in a lower CMC and potentially larger aggregates.

This pH-responsive nature makes this compound a "smart" surfactant, as its properties can be tuned by simply adjusting the pH of the solution. This is a desirable characteristic for applications requiring controlled release or targeted delivery.

Impact of Electrolytes and Solution Conditions on Self-Assembly and Aggregate Stability

The presence of electrolytes in the aqueous solution can significantly influence the self-assembly and stability of this compound aggregates. The addition of salt screens the electrostatic repulsions between the charged head groups of the surfactant molecules, particularly at low pH where the head group is cationic.

This charge screening effect has several consequences:

Reduced CMC: By diminishing the repulsive forces, electrolytes promote the aggregation of surfactant molecules at lower concentrations, thus lowering the CMC. researchgate.net

Increased Aggregate Size: The reduction in head group repulsion allows for closer packing of the surfactant molecules, often leading to an increase in the aggregation number and the formation of larger micelles.

Morphological Transitions: In some cases, the addition of electrolytes can induce transitions from spherical micelles to cylindrical or worm-like micelles, or even to vesicular structures.

The magnitude of the electrolyte effect depends on the concentration and the valency of the ions. Divalent and trivalent counter-ions are generally more effective at screening charge than monovalent ions. The specific type of salt can also play a role, as some ions may interact more strongly with the surfactant head groups. Other solution conditions, such as temperature, can also affect the solubility of the surfactant and the hydrophobic interactions, thereby influencing the self-assembly process.

Phase Behavior and Self-Organization in Multi-Component Systems

In the presence of other components, such as other surfactants, co-surfactants, polymers, or oils, this compound can exhibit complex phase behavior. The self-organization in these multi-component systems can lead to the formation of a variety of liquid crystalline phases, including hexagonal, lamellar, and cubic phases, as well as microemulsions.

Understanding the phase behavior of this compound in multi-component systems is crucial for formulating products with desired properties, such as stability, viscosity, and solubilization capacity.

Interactions with Biological Systems: Mechanistic and in Vitro Investigations

Macromolecular Interactions and Solubilization Studies

The dual hydrophobic and hydrophilic character of N,N-Diethyltetradecan-1-amine N-oxide underpins its utility in biochemical and biophysical research, particularly in the study of membrane-associated proteins and their interactions.

Solubilization and Reconstitution of Membrane Proteins

Amine oxides, including this compound, are effective detergents for the solubilization of integral membrane proteins. creative-biolabs.com These proteins are embedded within the lipid bilayer of cellular membranes and require surfactants to be extracted and stabilized in an aqueous environment for in vitro studies. The hydrophobic tail of the amine oxide interacts with the transmembrane domains of the protein, while the polar headgroup confers water solubility to the resulting protein-surfactant complex. This process is crucial for the purification and subsequent structural and functional characterization of membrane proteins.

The effectiveness of an amine oxide in solubilizing a membrane protein is dependent on its concentration. Below the critical micelle concentration (CMC), the surfactant exists primarily as monomers. As the concentration increases above the CMC, micelles form, which are capable of sequestering the membrane protein from its native lipid environment.

Protein Unfolding Mechanisms and Protein-Surfactant Complex Formation

The interaction of this compound with soluble proteins can lead to conformational changes, including unfolding. Studies on related amine oxides, such as N,N-Dimethyldodecylamine N-oxide (DDAO), have shown that at concentrations above the CMC, the surfactant can induce unfolding of globular proteins like β-lactoglobulin. nih.gov The mechanism involves the binding of surfactant molecules to the protein, which disrupts the intramolecular forces that maintain the protein's native three-dimensional structure. This results in the formation of a protein-surfactant complex, which can resemble a protein-decorated micelle. nih.gov While some amine oxides like trimethylamine (B31210) N-oxide (TMAO) are known to stabilize protein structures, the longer alkyl chain of this compound imparts it with detergent-like properties that favor unfolding. nih.govresearchgate.net

Interactions with Model Cellular Membranes and Lipidic Systems

This compound interacts with model lipid membranes, such as liposomes and bicelles, which are used to mimic the cellular membrane. mdpi.com The insertion of the surfactant's hydrophobic tail into the lipid bilayer can disrupt the membrane's integrity. This interaction is a key aspect of its biological activity, including its antimicrobial properties. The extent of this interaction depends on factors such as the concentration of the amine oxide and the composition of the lipid system. Cationic lipids, for instance, can induce cytotoxicity through their interaction with and subsequent disruption of cellular membranes. researchgate.net

Antimicrobial Mechanisms of Action

This compound exhibits antimicrobial properties against a range of microorganisms. This activity is primarily attributed to its ability to compromise the structural and functional integrity of the microbial cell membrane.

Effects on Microbial Cell Membrane Permeability and Integrity

The primary mode of antimicrobial action for amine oxides is the disorganization of the microbial cell membrane structure. nih.govresearchgate.net The hydrophobic alkyl chain of this compound inserts into the lipid bilayer of the microbial cell membrane, leading to increased permeability. This disruption allows for the leakage of essential intracellular components, such as ions (e.g., K+) and small molecules, and ultimately leads to cell death. nih.govresearchgate.net Studies on other long-chain amine oxides have demonstrated that this cytolytic activity is a function of the amine oxide concentration and temperature. nih.govresearchgate.net

The table below summarizes the effects of related amine oxides on microbial cell membrane integrity.

| Microbial Strain | Amine Oxide Derivative | Observed Effect on Cell Membrane | Reference |

| Saccharomyces cerevisiae | 4-Dodecylmorpholine-N-oxide | Release of intracellular K+; lysis of protoplasts | nih.govresearchgate.net |

| Bacillus cereus | 4-Dodecylmorpholine-N-oxide | Inhibition of growth and differentiation | nih.govresearchgate.net |

Mechanistic Insights into Broad-Spectrum Activity Against Microbial Strains

The broad-spectrum antimicrobial activity of this compound is linked to the fundamental structure of microbial cell membranes. The antimicrobial efficacy of amine oxides is strongly dependent on the length of the hydrophobic alkyl chain. nih.govresearchgate.net Longer alkyl chains, such as the tetradecyl chain in this compound, generally exhibit greater antimicrobial activity due to more effective partitioning into the lipid bilayer of the cell membrane. researchgate.net This mechanism of action, which involves physical disruption of the membrane, is less likely to lead to the development of resistance compared to antibiotics that target specific metabolic pathways.

The table below presents minimum inhibitory concentration (MIC) data for related amine oxide compounds against various microbial strains, illustrating the influence of structure on activity.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Novel N-oxide ester (4a) | Gram-positive bacteria | 7.8–31.2 | researchgate.net |

| Novel N-oxide ester (4e) | Gram-positive bacteria | 7.8–31.2 | researchgate.net |

Antiradical and Antioxidant Activity Mechanisms

This compound, a tertiary amine N-oxide with a 14-carbon alkyl chain, exhibits antioxidant properties that are crucial for protecting biological systems from the damaging effects of free radicals. The mechanisms behind this activity involve direct radical scavenging and mimicking the function of natural antioxidant enzymes.

Radical Scavenging Pathways: Elucidation of Hydrogen Atom Transfer (HAT)

The primary mechanism by which this compound is thought to exert its antiradical effects is through the Hydrogen Atom Transfer (HAT) pathway. nih.gov In this process, the N-oxide molecule donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. Computational studies on related N-oxide surfactants suggest that the HAT mechanism is the most probable pathway for radical scavenging. nih.gov These theoretical models analyze bond dissociation enthalpies, ionization potentials, and Gibbs free energies to determine the most favorable reaction route. nih.gov

Correlation between Alkyl Chain Length and Antiradical Efficacy

A notable characteristic of long-chain amine N-oxides is the correlation between the length of their alkyl chain and their effectiveness as antiradical agents. Research on various N-oxide surfactants has demonstrated that the ability to scavenge radicals increases with the length of the aliphatic chain. nih.gov This enhanced efficacy is attributed to the increased lipophilicity of the molecule, which facilitates its interaction with and incorporation into lipid membranes, where lipid peroxidation, a major consequence of oxidative stress, occurs. nih.gov Studies on different series of newly synthesized N-oxides have consistently shown that those with long alkyl chains (greater than 12 carbons) readily interact with erythrocyte and liposomal membranes. nih.gov

The following interactive table presents data from a study on a homologous series of N-oxide surfactants, illustrating the impact of alkyl chain length on radical scavenging activity.

| Compound (Alkyl Chain Length) | Radical Scavenging Activity (k2, M⁻¹s⁻¹) |

| C10-Amine N-oxide | Value not available in search results |

| C12-Amine N-oxide | Value not available in search results |

| C14-Amine N-oxide | Value not available in search results |

| C16-Amine N-oxide | Value not available in search results |

| Note: Specific kinetic data (k2 values) for this compound were not available in the provided search results. The table structure is based on findings that show a general trend of increasing activity with chain length. |

Mechanistic Mimicry of Superoxide (B77818) Dismutase Activity

Beyond direct radical scavenging, certain amphiphilic amine N-oxides have been shown to mimic the activity of superoxide dismutase (SOD), a critical endogenous antioxidant enzyme. SODs catalyze the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). While many known SOD mimics are metal complexes, some metal-free organic compounds, including nitroxides, have also demonstrated this capability. nih.govnih.gov The ability of long-chain amine N-oxides to function as SOD mimics provides another layer to their antioxidant capacity, enabling them to catalytically neutralize one of the most common and damaging reactive oxygen species in biological systems.

Bioreductive Activation Mechanisms (e.g., in hypoxia-responsive systems as a chemical process)

Tertiary amine N-oxides can undergo bioreduction, a process of significant interest in the development of hypoxia-activated prodrugs. nih.govnih.govresearchgate.net In environments with low oxygen concentration (hypoxia), which are characteristic of solid tumors, N-oxides can be reduced back to their corresponding tertiary amines. This transformation can unmask the biological activity of the parent amine, providing a targeted therapeutic approach. nih.govresearchgate.net

Enzymatic Reduction Pathways (e.g., by hemeproteins, flavin-containing monooxygenases)

The bioreduction of N-oxides is often facilitated by specific enzyme systems. Hemeproteins , such as those in the cytochrome P450 (CYP450) family, are key players in this process. nih.govillinois.edu Under hypoxic conditions, these enzymes can catalyze the two-electron reduction of the N-oxide group. nih.govresearchgate.net The reduction can also proceed non-enzymatically, catalyzed by the heme group of hemeproteins in the presence of a reduced flavin. nih.govnih.gov

Flavin-containing monooxygenases (FMOs) are another class of enzymes involved in the metabolism of N-oxides. While FMOs are primarily known for catalyzing the N-oxidation of tertiary amines to form N-oxides, the reverse reaction—reduction—can also occur, particularly under conditions of low oxygen tension. nih.govnih.gov The catalytic cycle of FMOs involves the reduction of FAD by NADPH, followed by reaction with molecular oxygen to form a hydroperoxyflavin intermediate that can oxygenate substrates. nih.gov In a low-oxygen environment, the equilibrium can shift, favoring the reduction of N-oxides.

Redox Reactivity and Chemical Transformation in Biologically Relevant Milieu

The redox chemistry of this compound in a biological context is a dynamic process. In normoxic (normal oxygen) conditions, it can act as an antioxidant, scavenging radicals. Conversely, in hypoxic environments, it can be reduced, leading to the formation of the parent tertiary amine, N,N-diethyltetradecan-1-amine. This conversion represents a significant chemical transformation that alters the molecule's physicochemical properties, such as its polarity and basicity, which in turn can modulate its biological activity and localization. nih.gov This dual reactivity highlights the potential for this class of compounds to be developed as theranostic agents, which combine therapeutic and diagnostic capabilities, for example, in the context of hypoxia-related diseases. nih.gov

Osmoprotective Mechanisms and Water-Mediated Interactions of this compound

The osmoprotective properties of certain molecules, including amine oxides, are intrinsically linked to their interactions with water and other solutes at a molecular level. While direct experimental studies on this compound are not extensively available in public literature, its behavior can be inferred from the well-documented characteristics of other long-chain and short-chain amine oxides. As an amphiphilic molecule, this compound possesses a long hydrophobic tetradecyl chain and a highly polar N-oxide headgroup. This structure dictates its interactions in aqueous environments.

Modulation of Water Structure and Dynamics by Amine N-Oxides

Amine oxides are known to be highly polar molecules, a property that governs their interaction with water. wikipedia.org The N-oxide group, with its significant dipole moment, is a strong hydrogen bond acceptor. This allows this compound to integrate into the hydrogen-bonding network of water.

Research on analogous compounds, such as the surfactant N,N-Dimethyldodecylamine N-oxide (DDAO), indicates that the polar head group interacts strongly with water. researchgate.net It is established that the oxygen atom of the N-oxide group can form strong hydrogen bonds with water molecules. researchgate.net This interaction is generally stronger than water-water hydrogen bonds.

The presence of the long tetradecyl chain in this compound introduces a hydrophobic element. In aqueous solutions, these molecules will orient themselves to minimize the disruption of the water's hydrogen bond network, for instance, by forming micelles above a certain concentration. At the individual molecule level, the hydrophobic tail is expected to induce a "structuring" of the surrounding water molecules, leading to a more ordered, cage-like arrangement. This effect, combined with the strong hydrogen bonding at the polar headgroup, results in a significant modulation of the local water structure and dynamics.

A key aspect of the osmoprotective nature of small amine oxides like Trimethylamine N-oxide (TMAO) is their ability to enhance the structure of water. Molecular dynamics simulations have shown that TMAO strengthens the water-water hydrogen bonds in its vicinity. This "tightening" of the water network is believed to be a crucial factor in its ability to counteract the effects of denaturants. While the long alkyl chain of this compound will lead to different aggregation properties, the fundamental interaction of the N-oxide headgroup with water is expected to be similar, promoting a more ordered local water environment.

Table 1: Comparison of Properties of Related Amine Oxides

| Compound | Alkyl Chain Length | Headgroup | Key Characteristics |

| This compound | C14 | Diethyl amine N-oxide | Amphiphilic, surfactant properties |

| N,N-Dimethyldodecylamine N-oxide (DDAO) | C12 | Dimethyl amine N-oxide | Well-studied non-ionic/zwitterionic surfactant biosynth.comwikipedia.org |

| Trimethylamine N-oxide (TMAO) | C1 (Methyl) | Trimethyl amine N-oxide | Small, naturally occurring osmolyte |

Specific Interactions with Cosolutes (e.g., urea)

A critical aspect of the osmoprotective function of amine oxides is their interaction with cosolutes, particularly denaturants like urea (B33335). Studies on TMAO have provided significant insights into this mechanism. Research has shown that TMAO can counteract the denaturing effects of urea on proteins. nih.gov This counteraction is not primarily due to direct binding of TMAO to the protein, but rather through its influence on the solution's structure and its direct interactions with urea. nih.gov

Neutron scattering and molecular dynamics studies have revealed that TMAO preferentially forms hydrogen bonds with urea in an aqueous solution. nih.gov This direct interaction effectively sequesters urea molecules, reducing their ability to interact with and denature proteins. By engaging with urea, TMAO mitigates the disruption of the water network and the direct denaturing attacks on protein backbones and side chains that urea would otherwise cause.

For an amphiphilic molecule like this compound, the interactions with urea would be multifaceted. The polar N-oxide headgroup is expected to interact favorably with urea, similar to TMAO. This interaction would involve hydrogen bonding between the N-oxide oxygen and the amine groups of urea. The presence of the long hydrophobic tail would likely lead to the formation of mixed aggregates or micelles in the presence of urea, further influencing the distribution and activity of urea in the solution. While the specific thermodynamics of this compound and urea interactions have not been reported, the established behavior of the amine oxide functional group suggests a capacity to directly engage with urea, contributing to a potential osmoprotective effect by modulating the denaturing potential of the cosolute.

Advanced Analytical Methodologies for N,n Diethyltetradecan 1 Amine N Oxide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in isolating and quantifying N,N-Diethyltetradecan-1-amine N-oxide from complex matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Trace Determination and Characterization

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a powerful technique for the trace determination and structural characterization of this compound and similar dialkyl tertiary amine-N-oxides. nih.gov This methodology is prized for its high sensitivity and selectivity, enabling the detection and quantification of the compound at very low concentrations. nih.gov

In a typical HPLC-MS/MS approach, the sample is first subjected to chromatographic separation, often using a reversed-phase column. researchgate.net The separated analyte then enters the mass spectrometer, where it is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net ESI typically produces abundant protonated molecular ions ([M+H]⁺) with minimal fragmentation, which is useful for initial identification. researchgate.net

For detailed characterization, tandem mass spectrometry (MS/MS) is employed. The protonated molecular ion of the amine N-oxide is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. A characteristic fragmentation pathway for dialkyl tertiary amine-N-oxides involves the diagnostic loss of a hydroxylamine (B1172632) group. nih.gov For instance, N,N-diethyl-substituted amine oxides can exhibit a neutral loss of N,N-diethylhydroxylamine. nih.gov

This technique is particularly valuable for distinguishing N-oxides from isomeric hydroxylated compounds, a common challenge in metabolite identification. researchgate.net Under APCI-MS conditions, N-oxides are known to produce distinct [M+H-O]⁺ ions, which are not typically formed from hydroxylated metabolites, providing a clear method for differentiation. researchgate.net Furthermore, the MS/MS spectra of N-oxides generally show only a minor loss of water, in contrast to metabolites with aliphatic hydroxylation, which exhibit a predominant water loss. researchgate.net

Table 1: Characteristic Mass Spectrometry Data for Amine N-Oxide Characterization

| Ionization Mode | Observed Ion/Fragment | Significance in Analysis | Reference |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | Provides molecular weight information with minimal initial fragmentation. | researchgate.net |

| APCI-MS | [M+H-O]⁺ | Distinctive ion used to differentiate N-oxides from hydroxylated isomers. | researchgate.net |

| ESI-MS/MS (CID) | Loss of N,N-diethylhydroxylamine | Diagnostic loss for N,N-diethyl substituted amine N-oxides. | nih.gov |

| ESI-MS/MS (CID) | Minor [M+H-H₂O]⁺ | Low abundance of water loss helps distinguish N-oxides from aliphatic hydroxylated compounds. | researchgate.net |

Surface Activity Measurements: Surface Tension and Interfacial Tension Studies

As an amphiphilic molecule, this compound exhibits significant surface activity. Its ability to reduce the surface tension of water and the interfacial tension between aqueous and oil phases is a defining characteristic. These properties are quantified through tensiometry, which measures the force exerted at an interface. acs.org

A key parameter derived from these measurements is the Critical Micelle Concentration (CMC), which is the concentration at which surfactant molecules begin to self-assemble into micelles. Below the CMC, the surfactant primarily adsorbs at interfaces, causing a sharp decrease in surface tension with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. researchgate.net For long-chain amine oxides, the CMC is an indicator of their efficiency as a surfactant. wikipedia.org For example, the related compound N,N-Dimethyldodecylamine-N-oxide has a CMC of 1.57 mM. nih.gov

Studies on similar long-chain amine oxides demonstrate their ability to significantly lower the surface tension of water. researchgate.net Interfacial tension measurements, typically conducted between the aqueous surfactant solution and an immiscible organic liquid like hexane, show a marked reduction, which is crucial for applications such as emulsification and enhanced oil recovery. researchgate.netacs.org Research has shown that even at very low concentrations (e.g., 10⁻⁹ to 10⁻⁷ mol/L), some amine oxides can lower the water/hexane interfacial tension by several mN/m. acs.orgacs.org

Rheological Studies of Amine N-Oxide Formulations and Dispersions

The rheological properties of formulations containing this compound are critical for understanding their flow behavior and structural characteristics in solution. Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids'. Amine oxide surfactants, particularly at concentrations above the CMC, can form various self-assembled structures, such as wormlike micelles, which impart viscoelastic properties to the solution. onepetro.orgonepetro.org

Rheological behavior is characterized using a rheometer to measure parameters like viscosity, storage modulus (G'), and loss modulus (G''). onepetro.org The storage modulus represents the elastic (solid-like) component, while the loss modulus represents the viscous (liquid-like) component. In viscoelastic surfactant solutions, the relative magnitudes of G' and G'' depend on factors like temperature, concentration, and applied stress or frequency. onepetro.org

For instance, studies on tallow (B1178427) amine oxide solutions have shown that at certain temperatures and stress amplitudes, the solution exhibits dominant elastic behavior (G' > G''). onepetro.org Frequency sweep tests can reveal a transition frequency where the behavior shifts from predominantly viscous to predominantly elastic. onepetro.org The rheological properties of amine oxide solutions are highly dependent on the molecular structure, including the length of the alkyl chain. nih.gov Changes in these structural features can significantly alter the aggregation behavior and, consequently, the viscoelasticity of the hydrogels they form. nih.gov

Table 2: Influence of Variables on Rheological Properties of Amine Oxide Solutions

| Variable | Effect on Rheological Properties | Key Parameters Measured | Reference |

|---|---|---|---|

| Temperature | An increase in temperature can decrease the transition frequency, leading to more dominant elastic behavior in some systems. | Storage Modulus (G'), Loss Modulus (G''), Complex Modulus (G) | onepetro.org |

| Stress Amplitude | Increasing stress amplitude can raise the transition frequency, expanding the region of viscous dominance. | Storage Modulus (G'), Loss Modulus (G''), Complex Modulus (G) | onepetro.org |

| Alkyl Chain Length | Affects aggregate structure (e.g., rod-like vs. ribbon-like), which in turn influences G' and G''. Shorter chains can lead to higher moduli in some cases. | Storage Modulus (G'), Loss Modulus (G'') | nih.gov |

Electrochemical Characterization and Redox Behavior

The electrochemical properties of this compound are centered on the redox activity of the N-oxide functional group. Amine oxides are the oxidized form of tertiary amines and can be readily converted back to the parent amine through reduction. wikipedia.org

Electrochemical Reduction Mechanisms and Identification of Reaction Products

The electrochemical reduction of the N-O bond is a key characteristic of amine N-oxides. This process can be studied using various electrochemical techniques, such as cyclic voltammetry, to determine reduction potentials and understand the reaction mechanism. The reduction converts the N-oxide back to the corresponding tertiary amine, in this case, N,N-Diethyltetradecan-1-amine.

This reductive conversion is not only achievable electrochemically but also through chemical means using various reducing agents like titanium trichloride (B1173362) (TiCl₃), zinc/acetic acid, or lithium aluminium hydride. nih.govresearchgate.net The use of TiCl₃ has proven to be a facile and selective method for reducing N-oxides to their parent amines, even in complex biological matrices. nih.govresearchgate.net This chemical reduction is often used in analytical workflows to confirm the identity of N-oxide metabolites. By treating a sample with the reducing agent and observing the disappearance of the N-oxide signal and the appearance of the parent amine signal via LC-MS, the initial identification can be definitively confirmed. researchgate.net The primary product of the electrochemical or chemical reduction of this compound is N,N-Diethyltetradecan-1-amine.

Advanced Spectroscopic Probes for Aggregation and Interaction Studies

Advanced spectroscopic techniques are invaluable for investigating the non-covalent interactions and aggregation behavior of this compound in solution. These methods provide insights into micelle formation, size, and interactions with other molecules. cas.cn

Laser light scattering techniques, including total intensity light scattering and photon correlation spectroscopy (PCS), are used to determine micellar properties. Total intensity light scattering can provide the aggregation number of micelles (the number of individual surfactant molecules in a single micelle), while PCS yields the hydrodynamic size of the aggregates. nih.gov For example, studies on a related biodegradable amine oxide showed the formation of micelles with an aggregation number of 85.0 and a hydrodynamic diameter of 4.0 nm. nih.gov

Fluorescence spectroscopy is another powerful tool. By incorporating fluorescent probes into the surfactant solution, one can study the microenvironment of the micelles. Changes in the fluorescence spectrum of the probe can indicate its location within the hydrophobic core or at the surface of the micelle, providing information about the polarity and dynamics of the aggregates. nih.gov Furthermore, infrared spectroscopy can be used to study the interactions between amine oxides and other molecules, such as CO₂, by observing characteristic spectral splittings in the vibrational modes of the interacting species. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Scavenging Dynamics

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have unpaired electrons. nih.gov It is an excellent tool for the direct detection and quantification of free radicals, making it invaluable for assessing the antiradical or radical scavenging properties of compounds like this compound. nih.govnih.gov

The core of the methodology for studying highly reactive, short-lived radicals involves spin trapping. researchgate.netmdpi.com In this approach, a "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is used to react with the unstable radical. researchgate.netuni-halle.de This reaction forms a much more stable paramagnetic radical adduct, which can accumulate to a concentration detectable by EPR spectroscopy. nih.govresearchgate.net The resulting EPR spectrum acts as a "fingerprint," allowing for the identification of the original transient radical. researchgate.net

In the context of this compound, its radical scavenging activity can be evaluated by monitoring the decrease in the concentration of a stable radical in its presence. nih.gov Commonly used stable radicals for this purpose include galvinoxyl (GO•) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH•). nih.gov The rate at which the EPR signal of the stable radical diminishes over time upon addition of the amine oxide provides a direct measure of its scavenging efficiency. nih.gov EPR studies can reveal that the rate of radical scavenging is influenced by the molecular structure of the N-oxide surfactant. nih.gov

| Parameter | Description | Typical Application in N-oxide Research |

| Spin Trapping | A technique where a short-lived radical reacts with a spin trap molecule to form a more stable radical adduct. researchgate.netmdpi.com | Used to detect and identify transient radicals produced during oxidative stress, allowing for the study of the amine oxide's role as an antioxidant. researchgate.net |

| Stable Radicals (e.g., DPPH•) | Long-lived free radicals used as probes to measure the antioxidant capacity of a substance. nih.gov | The decay of the stable radical's EPR signal is monitored over time after the addition of this compound to quantify its scavenging activity. nih.gov |

| Spin Adduct Spectrum | The characteristic EPR spectrum of the radical adduct formed, which provides information about the structure of the originally trapped radical. researchgate.net | Analysis of the hyperfine coupling constants of the spectrum can help identify the specific radicals being scavenged by the amine oxide. |

UV-Visible Absorption Spectroscopy for Reaction Kinetics and Complex Formation

UV-Visible (UV-Vis) absorption spectroscopy is a versatile technique used to quantify the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is widely applied to study the kinetics of chemical reactions and to detect the formation of complexes between molecules. nih.govnih.gov

For studying reaction kinetics, UV-Vis spectroscopy is often used to monitor the change in concentration of a reactant or product over time, provided the species has a distinct chromophore. nih.gov In the investigation of the radical scavenging properties of this compound, this technique complements EPR spectroscopy. nih.gov The scavenging reaction involving the stable radical DPPH• can be followed by monitoring the decrease in its strong absorption maximum at approximately 517 nm. nih.gov As the amine oxide scavenges the radical, the deep violet color of the DPPH• solution fades, leading to a measurable decrease in absorbance. This allows for the determination of pseudo-first-order reaction kinetics. nih.gov

UV-Vis spectroscopy is also effective in studying complex formation, particularly the interaction between cationic surfactants and anionic dyes. ntnu.no Since amine oxides can become protonated and behave as cationic surfactants at low pH, this methodology is applicable. researchgate.net The formation of an ion-pair complex between the cationic form of this compound and an anionic dye results in a change in the dye's maximum light absorbance, which can be used for quantitative analysis. ntnu.no

| Analytical Application | Principle | Example with Amine Oxides | Key Measurement |

| Reaction Kinetics | Monitoring the change in absorbance of a chromophoric species over time to determine reaction rates. nih.gov | Tracking the scavenging of the DPPH• radical by observing the decrease in its characteristic absorption band. nih.gov | Absorbance vs. Time at 517 nm nih.gov |

| Complex Formation | Detecting the formation of a new species (e.g., an ion-pair) through changes in the absorption spectrum of an indicator molecule. ntnu.no | Quantifying the cationic form of the amine oxide by its interaction with an anionic dye, causing a shift or change in the dye's absorbance spectrum. ntnu.no | Change in Maximum Absorbance (λmax) of the dye |

Circular Dichroism Spectroscopy for Macromolecular Conformational Changes

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-handed circularly polarized light by chiral molecules. bbk.ac.uk It is a well-established and powerful technique for studying the secondary structure, folding, and conformational changes of macromolecules like proteins and nucleic acids. nih.govrsc.org

The interaction between surfactants and proteins is critical in many biological and commercial applications. Surfactants like this compound can significantly alter the structure and stability of proteins. nih.gov CD spectroscopy is highly sensitive to the secondary structure of a protein, which gives rise to characteristic spectra in the far-UV region (typically 190-250 nm). The α-helix, β-sheet, and random coil conformations all have distinct CD spectral signatures.

Research on related amine oxides, such as N,N-Dimethyldodecylamine N-oxide (DDAO), has shown that these surfactants can induce significant conformational changes in proteins. nih.gov For instance, studies on the globular protein β-lactoglobulin revealed that DDAO causes the protein to unfold at surfactant concentrations above the critical micelle concentration (CMC). nih.gov This unfolding is observed in the CD spectrum as a shift from a spectrum characteristic of a folded protein to one indicative of a more disordered or random coil structure. By monitoring these spectral changes as a function of amine oxide concentration, researchers can gain detailed insights into the mechanism of surfactant-induced protein denaturation.

| Protein Secondary Structure | Typical CD Signal Characteristics | Effect of N-oxide Interaction |

| α-Helix | Negative bands near 222 nm and 208 nm, positive band near 193 nm. | Decrease in signal intensity, indicating loss of helical content. |

| β-Sheet | Negative band near 218 nm, positive band near 195 nm. | Shift in band position and intensity, reflecting structural disruption. |

| Random Coil | Strong negative band near 195 nm. | Increase in the intensity of the random coil signal as the protein unfolds. nih.gov |

Small-Angle X-ray Scattering (SAXS) for Supramolecular Structure Determination

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique that provides structural information about nanoscale objects, typically in the size range of 1 to 100 nm. wikipedia.orgmalvernpanalytical.com It measures the elastic scattering of X-rays by a sample at very small scattering angles. malvernpanalytical.com SAXS is exceptionally useful for characterizing the size, shape, and arrangement of nanoparticles, polymers, and supramolecular assemblies like micelles and vesicles in solution. wikipedia.orgnih.gov

For an amphiphilic molecule like this compound, SAXS is a primary tool for investigating its self-assembly into micelles in aqueous solution. The technique can determine key parameters of these supramolecular structures, such as the average size and shape of the micelles (e.g., spherical, cylindrical). researchgate.net

| Structural Information | How SAXS Provides It | Relevance to this compound |

| Particle Size & Shape | Analysis of the scattering curve at very low angles (Guinier region) provides the radius of gyration (Rg), an indicator of size. The overall shape of the curve reveals particle morphology (e.g., sphere, rod). nih.gov | Determination of the size and shape (e.g., spherical, ellipsoidal) of the micelles formed by the amine oxide above its CMC. |

| Internal Structure | The scattering pattern at higher angles can provide information about the internal structure or repeating distances within a particle. wikipedia.org | For complex structures like vesicles, SAXS can help determine the thickness of the bilayer membrane. rsc.org |

| Complex Formation | Changes in the scattering profile upon addition of another component (e.g., a protein) indicate an interaction and formation of a larger complex. nih.govnih.gov | Characterizing the size and shape of protein-amine oxide complexes, confirming surfactant-induced conformational changes. nih.gov |

Dielectric Spectroscopy for Water Dynamics and Solute-Solvent Interactions

Dielectric Spectroscopy, also known as Impedance Spectroscopy, measures the dielectric properties of a medium as a function of frequency. It is a powerful method for investigating molecular motion and interactions in liquids and complex fluids. arxiv.org By applying an alternating electric field, the technique probes the rotational dynamics of polar molecules (like water) and the mobility of charge carriers, providing insights into solute-solvent interactions and the structure of the solution. acs.orgresearchgate.net

When this compound is dissolved in water, it influences the hydrogen-bonding network and dynamics of the surrounding water molecules. Dielectric spectroscopy can detect these changes. Studies on similar amine oxides, like Dodecyldimethylamine N-oxide (DDAO), have revealed multiple dielectric relaxation processes in their aqueous solutions. acs.org

These relaxation modes are associated with specific molecular motions:

Fast Relaxation (~10⁻¹⁰ s): Attributed to the rotational motion of the polar O←N headgroups of the amine oxide molecules within the micelles. acs.org

Intermediate Relaxation (~10⁻⁹ to 10⁻⁸ s): Can be assigned to the rotation of ion pairs formed between protonated amine oxide headgroups and counter-ions, or the rotation of associated surfactant molecules. acs.org

Slow Relaxation (~10⁻⁷ s): Related to the relaxation of the counter-ion distribution around the charged micelles. acs.org

By analyzing the relaxation times and strengths of these processes, researchers can build a detailed picture of the solute-solvent interactions, the degree of water structuring or disruption caused by the surfactant, and the dynamic properties of the micelles themselves. acs.orgresearchgate.net

| Relaxation Process | Approximate Timescale | Molecular Origin | Information Gained |

| Water Relaxation | ~10 ps | Rotational diffusion of bulk and hydration water molecules. | Insights into how the amine oxide affects the local hydrogen bond network and dynamics of water. researchgate.net |

| Headgroup Rotation | ~100 ps (10⁻¹⁰ s) | Rotational motion of the polar N-oxide headgroup within a micelle. acs.org | Information on the mobility and local environment of the surfactant headgroup. |

| Counter-ion Relaxation | ~100 ns (10⁻⁷ s) | Fluctuation of the ionic atmosphere surrounding the micelle. acs.org | Understanding of the electrostatic interactions between the micellar surface and surrounding ions. |

Computational Chemistry and Molecular Modeling of N,n Diethyltetradecan 1 Amine N Oxide Systems

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of N,N-Diethyltetradecan-1-amine N-oxide. These methods provide detailed insights into electron distribution, molecular orbital energies, and the nature of the crucial N-O bond.

Electronic Structure: The defining feature of an amine N-oxide is the highly polar, zwitterionic N⁺-O⁻ dative bond. nih.gov This charge separation results in a significant dipole moment, which for simple tertiary amine N-oxides is typically in the range of 4.5–5.0 Debye (D). thieme-connect.de DFT calculations can precisely map the molecular electrostatic potential (MEP), identifying the electron-rich oxygen atom as a primary site for electrophilic attack and hydrogen bonding, and the positively charged nitrogen and adjacent atoms as regions of lower electron density. researchgate.net

Reactivity: The reactivity of the molecule is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a typical aliphatic amine N-oxide, the HOMO is often localized around the oxygen atom, indicating its nucleophilic character. The LUMO characteristics, in conjunction with the MEP, help predict how the molecule will interact with other reagents.

Energetics: A key energetic parameter for amine N-oxides is the N-O Bond Dissociation Enthalpy (BDE). Computational studies on model compounds like trimethylamine (B31210) N-oxide (TMAO) have been performed to calculate this value. nih.govnih.gov These calculations, using various DFT functionals and basis sets, provide BDEs that can be compared with experimental thermochemical data to validate the computational models. nih.govresearchgate.net Such validated methods can then be applied to this compound to predict its N-O bond strength, which is crucial for understanding its thermal stability and propensity for reactions like the Cope elimination. nih.gov

| Property | Computational Method | Calculated Value | Reference Compound |

|---|---|---|---|

| N-O Bond Dissociation Enthalpy (BDE) | B3LYP/6-31G | ~53 kcal/mol | Trimethylamine N-oxide nih.govresearchgate.net |

| Dipole Moment | HF/6-31G | ~4.8 D | Trimethylamine N-oxide nih.gov |

| Proton Affinity | DFT/B3LYP | ~230 kcal/mol | Trimethylamine N-oxide nih.gov |

Molecular Dynamics Simulations of Self-Assembly, Hydration, and Solvation Phenomena

As an amphiphilic molecule with a polar headgroup (the diethylamine (B46881) N-oxide moiety) and a long hydrophobic tail (the tetradecyl chain), this compound is expected to exhibit surfactant behavior in aqueous solutions. Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic processes of self-assembly and the intricate details of its interaction with water.

Self-Assembly: MD simulations can model the spontaneous aggregation of multiple this compound molecules in a simulated water box. By developing an accurate empirical force field for the molecule, these simulations can predict the critical micelle concentration (CMC) and characterize the structure, size, and shape of the resulting micelles. The simulations would show the hydrophobic tetradecyl chains sequestered in the micellar core to minimize contact with water, while the hydrophilic N-oxide headgroups remain exposed to the aqueous environment.

Hydration and Solvation: On a smaller scale, MD simulations reveal the specific hydration shell around the N-oxide headgroup. The negatively charged oxygen atom acts as a strong hydrogen bond acceptor, structuring the surrounding water molecules. Simulations can quantify this by calculating radial distribution functions (RDFs) between the N-oxide oxygen and water hydrogen atoms, revealing distinct hydration layers. nih.gov Studies on the model compound TMAO have shown that its oxygen atom typically accepts three hydrogen bonds from water molecules. nih.gov The long alkyl chain, in contrast, induces a local ordering of water molecules characteristic of hydrophobic solvation, where water forms a "cage-like" structure around the nonpolar moiety.

Prediction of Dissociation Pathways and Fragmentation Patterns (e.g., in Mass Spectrometry)

Tandem mass spectrometry (MS/MS) is a primary technique for structural elucidation, and computational methods can help predict and interpret the resulting fragmentation patterns. For this compound, collision-induced dissociation (CID) would lead to several characteristic dissociation pathways.

The protonated molecule [M+H]⁺ is the typical precursor ion in electrospray ionization (ESI). Computational modeling of the potential energy surface can predict the most likely fragmentation routes. Studies on a wide range of dialkyl tertiary amine N-oxides have established common fragmentation patterns that are highly predictable for this compound. nih.govresearchgate.net

Key predicted dissociation pathways include:

Neutral Loss of Hydroxylamine (B1172632): A characteristic fragmentation involves the loss of N,N-diethylhydroxylamine, [(CH₃CH₂)₂NOH]. nih.gov

α-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common pathway for amines. miamioh.edu For the diethyl groups, this would result in the loss of a methyl radical (•CH₃). For the tetradecyl chain, cleavage would lead to the loss of a tridecyl radical (•C₁₃H₂₇).

Alkene Elimination: A rearrangement reaction can lead to the elimination of an alkene. For the diethyl groups, this would be the loss of ethene (C₂H₄).

Deoxygenation: Loss of the oxygen atom ([M+H-16]⁺) can occur, particularly under certain ionization conditions or at elevated temperatures, though it may be less prominent than other pathways in low-energy CID. researchgate.net

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 286.3 | 270.3 | O (16 u) | Deoxygenation |

| 286.3 | 258.3 | C₂H₄ (28 u) | Alkene Elimination (from ethyl group) |

| 286.3 | 197.2 | (C₂H₅)₂NOH (89 u) | Loss of Diethylhydroxylamine |

| 286.3 | 102.1 | C₁₃H₂₇• (183 u) | α-Cleavage of Tetradecyl Chain |

| 286.3 | 88.1 | C₁₄H₂₉• (197 u) | Cleavage of N-Tetradecyl bond |

In Silico Algorithms for Mechanistic Elucidation (e.g., Hydrogen Atom Transfer, Cope Rearrangements)

Computational algorithms are essential for mapping reaction mechanisms, locating transition states, and calculating activation energies. For this compound, two key reactions are of particular interest: the Cope rearrangement and hydrogen atom transfer.

Cope Rearrangement: The Cope elimination is a classic thermal reaction of tertiary amine N-oxides that possess at least one β-hydrogen atom. organic-chemistry.org The reaction proceeds through a concerted, five-membered cyclic transition state, leading to an alkene and a hydroxylamine. organic-chemistry.orgresearchgate.net For this compound, this reaction can occur involving hydrogens on either the ethyl or the tetradecyl chains.

In silico studies using DFT can model this intramolecular syn-elimination pathway. acs.org Calculations would locate the cyclic transition state, and the computed activation energy would determine the temperature at which the reaction becomes significant. researchgate.net Computational studies have also explored the influence of substituents and solvent effects on whether the mechanism remains concerted or shifts to a stepwise pathway. nih.govacs.org Given the unactivated alkyl chains, a concerted mechanism is expected. organic-chemistry.org

Hydrogen Atom Transfer (HAT): While less characteristic than the Cope elimination, the N-O bond is relatively weak and can be involved in radical reactions. In silico algorithms can model the thermodynamics and kinetics of hydrogen atom abstraction from various positions on the molecule by radical species. These calculations would involve determining the C-H bond dissociation energies at different sites along the alkyl chains to predict the most likely position for HAT to occur.

Modeling of Intermolecular Interactions and Hydrogen Bonding Networks in Aqueous Solutions

The interactions between this compound and water molecules are critical to its properties as a surfactant. High-level quantum chemical methods can be used to model these interactions with high accuracy.

Hydrogen Bonding: The N-oxide group is a powerful hydrogen bond acceptor. mdpi.com Computational models of the N-oxide interacting with one or more water molecules (microsolvation) can precisely characterize these bonds. mdpi.comresearchgate.net By calculating the geometry and interaction energy of such clusters, one can determine the strength and preferred orientation of the hydrogen bonds. The N-oxide oxygen can form strong hydrogen bonds with water, significantly influencing the local water structure. nih.gov